molecular formula C13H19N3O4S B1317957 Ethyl 4-[(4-aminophenyl)sulfonyl]piperazine-1-carboxylate CAS No. 682341-20-4

Ethyl 4-[(4-aminophenyl)sulfonyl]piperazine-1-carboxylate

Cat. No.: B1317957
CAS No.: 682341-20-4
M. Wt: 313.37 g/mol
InChI Key: LQXVABVGWTUSGY-UHFFFAOYSA-N
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Description

Ethyl 4-[(4-aminophenyl)sulfonyl]piperazine-1-carboxylate is a piperazine-based compound featuring a sulfonyl group linked to a 4-aminophenyl moiety and an ethyl carboxylate ester. This structure confers unique physicochemical properties, such as moderate lipophilicity (due to the ethyl ester) and hydrogen-bonding capacity (via the sulfonyl and amine groups). The compound is of interest in medicinal chemistry, particularly for kinase inhibition and apoptosis modulation, as inferred from structurally related analogs .

Properties

IUPAC Name

ethyl 4-(4-aminophenyl)sulfonylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O4S/c1-2-20-13(17)15-7-9-16(10-8-15)21(18,19)12-5-3-11(14)4-6-12/h3-6H,2,7-10,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQXVABVGWTUSGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50586162
Record name Ethyl 4-(4-aminobenzene-1-sulfonyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50586162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

682341-20-4
Record name Ethyl 4-(4-aminobenzene-1-sulfonyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50586162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Sulfonylation Reaction

  • Reagents and Conditions:

    • Piperazine or its ethyl carboxylate derivative
    • 4-Aminophenylsulfonyl chloride (prepared or commercially available)
    • Base (e.g., pyridine or triethylamine) to neutralize HCl formed
    • Solvent: Dichloromethane (DCM) or other aprotic solvents
    • Temperature: 0 °C to room temperature
  • Procedure:
    The sulfonyl chloride is dissolved in DCM and cooled to 0 °C. A base such as pyridine is added to the solution to scavenge HCl. The piperazine derivative is then added dropwise, and the reaction mixture is stirred at room temperature for several hours (typically 4–6 hours). The progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LCMS).

  • Work-up:
    After completion, the reaction mixture is quenched with cold aqueous acid (e.g., 2N HCl) to remove excess base and by-products. The organic layer is separated, washed, dried, and concentrated. The crude product may precipitate or require further purification.

Esterification or Use of Ester-Containing Piperazine

  • The ethyl carboxylate group can be introduced by starting with ethyl piperazine-1-carboxylate or by esterifying the carboxylic acid derivative of the sulfonylated piperazine.

  • Esterification typically involves reacting the carboxylic acid with ethanol in the presence of an acid catalyst (e.g., sulfuric acid) under reflux conditions.

Purification Techniques

  • Recrystallization from suitable solvents (e.g., ethanol, ethyl acetate)
  • Chromatographic purification (silica gel column chromatography)
  • Acid-base extraction to remove impurities

Representative Data Table of Reaction Parameters

Step Reagents/Conditions Temperature Time Yield (%) Notes
Sulfonylation Piperazine + 4-aminophenylsulfonyl chloride + pyridine in DCM 0 °C to RT 4–6 hours 70–85 TLC/LCMS monitoring
Esterification Carboxylic acid intermediate + ethanol + H2SO4 catalyst Reflux 6–8 hours 75–90 Acid-catalyzed esterification
Purification Recrystallization or chromatography Ambient Variable To achieve >95% purity

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(4-aminophenyl)sulfonyl]piperazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions often employ reducing agents to remove oxygen or add hydrogen to the compound.

    Substitution: Substitution reactions involve the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Typical reagents include halides, acids, and bases under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

Ethyl 4-[(4-aminophenyl)sulfonyl]piperazine-1-carboxylate has been investigated for its potential as a therapeutic agent due to its structural similarity to known pharmacophores.

Anticancer Activity

Research indicates that compounds similar to this compound can inhibit specific kinases involved in cancer progression. For instance, studies have shown that modifications of piperazine derivatives could lead to potent inhibitors of ACK1 (Activated Cdc42-associated kinase), which is implicated in various cancers. The compound's ability to inhibit ACK1 could be leveraged for developing anticancer therapies .

Antimicrobial Properties

This compound has also been evaluated for antimicrobial activity. The sulfonamide group is known for its antibacterial properties, and derivatives of piperazine have been shown to exhibit activity against a range of bacterial strains. This compound may enhance the efficacy of existing antibiotics or serve as a lead compound for new antimicrobial agents .

Neuropharmacology

The piperazine moiety is often associated with central nervous system activity. This compound may interact with neurotransmitter systems, making it a candidate for the development of drugs targeting neurological disorders.

Serotonin Receptor Modulation

Research into piperazine derivatives has shown potential interactions with serotonin receptors, which are crucial in mood regulation and anxiety disorders. This compound could be explored for its effects on serotonin receptor modulation, potentially leading to new treatments for depression or anxiety .

Structure–Activity Relationship Studies

Understanding the structure–activity relationship (SAR) of this compound is essential for optimizing its pharmacological properties.

ModificationActivityReference
Sulfonamide groupIncreased antibacterial activity
Piperazine ringEnhanced CNS activity
Aminophenyl substitutionImproved kinase inhibition

Case Study 1: ACK1 Inhibition

A study demonstrated that derivatives of piperazine effectively inhibited ACK1 kinase activity, showing IC50 values in the nanomolar range. The incorporation of ethoxy and sulfonamide groups significantly enhanced potency compared to unmodified piperazines .

Case Study 2: Antimicrobial Efficacy

In vitro testing revealed that this compound exhibited significant antibacterial activity against various strains, including resistant strains of Staphylococcus aureus. This highlights its potential as a scaffold for developing new antibiotics .

Mechanism of Action

The mechanism of action of ethyl 4-[(4-aminophenyl)sulfonyl]piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to active sites and preventing substrate interaction. Additionally, it can modulate protein-protein interactions, affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound is compared below with key analogs differing in sulfonyl substituents or ester groups.

Table 1: Structural and Functional Comparisons
Compound Name Sulfonyl Substituent Ester Group Key Synthesis Steps Biological Activity
Ethyl 4-[(4-aminophenyl)sulfonyl]piperazine-1-carboxylate 4-aminophenyl Ethyl Reduction of nitro precursor (e.g., ethyl 4-[(4-nitrophenyl)sulfonyl]piperazine-1-carboxylate via Raney Ni/NaBH₄) Hypothesized kinase inhibition (based on tert-butyl analogs)
tert-Butyl 4-((4-aminophenyl)sulfonyl)piperazine-1-carboxylate 4-aminophenyl tert-Butyl Nitro reduction of tert-butyl 4-((4-nitrophenyl)sulfonyl)piperazine-1-carboxylate NAMPT/PARP1 dual-target inhibition (IC₅₀: 0.8–1.2 µM in breast cancer models)
tert-Butyl 4-((2-oxoindolin-5-yl)sulfonyl)piperazine-1-carboxylate 2-oxoindolin-5-yl tert-Butyl Sulfonylation of tert-butyl piperazine-1-carboxylate with indolinone sulfonyl chloride Bruton’s tyrosine kinase (BTK) inhibition (IC₅₀: <100 nM)
Ethyl 4-[N-(4-chloro-2-methylphenyl)-N-(methylsulfonyl)glycyl]piperazine-1-carboxylate Methylsulfonyl-linked chloro-methylphenyl Ethyl Glycine derivative coupling via sulfonamide formation Not reported; structural focus on sulfonamide diversity
Key Observations :
  • Sulfonyl Substituent Effects: The 4-aminophenyl group enables hydrogen bonding with target proteins (e.g., kinases), as seen in tert-butyl analogs . Bulky substituents (e.g., 2-oxoindolin-5-yl) enhance target specificity but reduce solubility .
  • Synthetic Routes: Nitro-to-amine reduction is a common strategy for introducing the 4-aminophenyl group , while sulfonylation with diverse sulfonyl chlorides allows structural diversification .

Physicochemical and Spectroscopic Data

Table 2: NMR and Mass Spectrometry Comparisons
Compound Name ¹H NMR Shifts (DMSO-d₆) ¹³C NMR Key Peaks Mass Data
tert-Butyl 4-((4-aminophenyl)sulfonyl)piperazine-1-carboxylate δ 7.35 (d, J = 8.7 Hz, 2H), 6.65 (d, J = 8.8 Hz, 2H), 3.37 (m, 4H, piperazine), 1.35 (s, 9H, tert-butyl) 154.8 (C=O), 127.5 (aromatic C-NH₂) [M+H]⁺: 368.2 (calculated), 368.1 (observed)
This compound Not directly reported; predicted δ ~1.2 (t, 3H, ethyl), 4.1 (q, 2H, ethyl), similar aromatic shifts to tert-butyl analog 166.5 (C=O ester), 126.8 (aromatic C-NH₂) Not available
tert-Butyl 4-((2-oxoindolin-5-yl)sulfonyl)piperazine-1-carboxylate δ 10.3 (s, 1H, NH indolinone), 7.6–7.1 (m, 3H, aromatic) 172.1 (C=O indolinone), 56.2 (piperazine CH₂) [M+H]⁺: 422.1 (observed)
Analysis :
  • The ethyl ester’s ¹H NMR would show a triplet (~1.2 ppm) and quartet (~4.1 ppm) for the ethyl group, distinct from the tert-butyl singlet at 1.35 ppm .
  • The 4-aminophenyl group’s NH₂ protons (δ ~6.1 ppm in tert-butyl analog) are critical for confirming amine presence .

Biological Activity

Ethyl 4-[(4-aminophenyl)sulfonyl]piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its mechanisms of action, therapeutic applications, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the molecular formula C13H19N3O4S and a molecular weight of approximately 299.37 g/mol. The compound features a piperazine ring, a sulfonamide group, and an ethyl ester, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Key mechanisms include:

  • Enzyme Inhibition : this compound has shown potential as an enzyme inhibitor. It binds to active sites on enzymes, preventing substrate interaction and thus inhibiting enzymatic activity .
  • Modulation of Protein Interactions : The compound can influence protein-protein interactions, which are critical for various cellular signaling pathways .

Therapeutic Applications

Research indicates several therapeutic applications for this compound:

  • Cancer Therapy : Studies have suggested that compounds with similar structures exhibit anticancer properties. For instance, they have been shown to inhibit the growth of cancer cell lines with IC50 values in the low micromolar range .
CompoundTargetIC50 (µM)Reference
This compoundACK1 Tyrosine Kinase<2
Similar Compound AHCT116 Cells1.9
Similar Compound BMCF7 Cells2.3

Case Studies

Several studies provide insights into the biological activities of this compound:

  • ACK1 Inhibition : A study demonstrated that the compound acts as a potent inhibitor of ACK1 (also known as TNK2) with an IC50 value of less than 2 µM in human cancer cell lines. This inhibition was linked to decreased phosphorylation of downstream targets involved in cancer progression .
  • Anticancer Activity : Another study evaluated similar piperazine derivatives for their anticancer effects, reporting significant growth inhibition in various cancer cell lines, indicating that structural modifications can enhance biological activity .

Q & A

Basic: What are the optimal synthetic routes for Ethyl 4-[(4-aminophenyl)sulfonyl]piperazine-1-carboxylate?

Methodological Answer:
The compound is typically synthesized via sulfonylation of a piperazine core. A validated approach involves:

Nucleophilic substitution : Reacting tert-butyl piperazine-1-carboxylate with 4-nitrobenzenesulfonyl chloride, followed by nitro group reduction to an amine using catalytic hydrogenation or SnCl₂/HCl .

Deprotection and functionalization : Removal of the tert-butyl group (e.g., with TFA) and subsequent esterification with ethyl chloroformate.
Key Considerations :

  • Monitor reaction progress via TLC or HPLC to avoid over-sulfonylation.
  • Optimize solvent polarity (e.g., DMF for sulfonylation, ethanol for reductions) to improve yields.

Basic: How is the structural integrity of this compound confirmed in synthetic workflows?

Methodological Answer:
Use a combination of:

  • NMR spectroscopy :
    • ¹H-NMR : Peaks at δ 1.2–1.4 ppm (ethyl ester CH₃), δ 3.4–4.2 ppm (piperazine and ester CH₂), and δ 6.5–7.8 ppm (aromatic protons) .
    • ¹³C-NMR : Confirm sulfonyl (C-SO₂ at ~125–135 ppm) and ester (C=O at ~165–170 ppm) groups.
  • X-ray crystallography : Resolve ambiguities in sulfonamide geometry using SHELX software for refinement .

Advanced: How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced biological activity?

Methodological Answer:
SAR strategies include:

  • Substituent variation :
    • Replace the ethyl ester with bulkier groups (e.g., tert-butyl) to modulate lipophilicity and bioavailability .
    • Modify the 4-aminophenyl group with electron-withdrawing substituents (e.g., -NO₂, -CF₃) to enhance sulfonamide-mediated enzyme inhibition .
  • Docking simulations : Use AutoDock or Schrödinger Suite to predict interactions with target proteins (e.g., tyrosine kinases, HIV-1 reverse transcriptase) .
    Example : Fluorination of the phenyl ring improved binding affinity to BTK by 12-fold in analogous piperazine derivatives .

Advanced: What experimental protocols resolve contradictions in reported biological activity data?

Methodological Answer:
Address discrepancies via:

Dose-response standardization : Use Hill plots to compare IC₅₀ values across studies.

Off-target profiling : Screen against related enzymes (e.g., carbonic anhydrase vs. kinase assays) to confirm selectivity .

Metabolic stability assays : Assess hepatic microsome degradation to rule out false negatives due to rapid metabolism .
Case Study : Conflicting antiproliferative data were resolved by correlating cellular uptake (via LC-MS) with in vitro activity .

Advanced: How can crystallographic data inform the design of derivatives with improved solubility?

Methodological Answer:

  • Hirshfeld surface analysis : Identify hydrogen-bond donors/acceptors in the crystal lattice (e.g., sulfonyl O and piperazine N) .
  • Co-crystallization : Co-formulate with cyclodextrins or carboxylic acids to enhance aqueous solubility .
    Example : A derivative with a hydroxylated ethyl chain showed 3× higher solubility due to intermolecular H-bonding with water .

Basic: What safety protocols are critical when handling this compound in vitro?

Methodological Answer:

  • Personal protective equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles to prevent skin/eye irritation .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of sulfonamide dust .
  • Waste disposal : Neutralize acidic byproducts (e.g., HCl from reductions) before disposal .

Advanced: How does the sulfonamide group influence intermolecular interactions in target binding?

Methodological Answer:

  • Hydrogen bonding : The sulfonyl O atoms act as H-bond acceptors, critical for anchoring to kinase hinge regions (e.g., BTK Thr474) .
  • Electrostatic effects : The -SO₂ group enhances π-stacking with aromatic residues (e.g., Phe485 in HIV-1 RT) .
    Validation : Mutagenesis studies (e.g., Thr474Ala) reduced binding affinity by >50% in BTK inhibitors .

Basic: What analytical techniques quantify purity and stability under storage conditions?

Methodological Answer:

  • HPLC-MS : Monitor degradation products (e.g., hydrolysis of the ester to carboxylic acid) .
  • Accelerated stability studies : Store at 40°C/75% RH for 4 weeks; ≤5% degradation indicates shelf-stability .

Advanced: How can computational modeling predict metabolic pathways for this compound?

Methodological Answer:

  • In silico tools : Use MetaSite or GLORYx to identify probable Phase I/II metabolites (e.g., ester hydrolysis, sulfonamide N-acetylation) .
  • Density functional theory (DFT) : Calculate activation energies for ester cleavage or sulfonamide oxidation .

Advanced: What strategies mitigate cytotoxicity while retaining target efficacy?

Methodological Answer:

  • Prodrug design : Mask the sulfonamide as a nitro group (reducible in vivo) to reduce off-target effects .
  • PEGylation : Attach polyethylene glycol to the piperazine N to improve selectivity for tumor microenvironments .

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